2-(4-Methylphenyl)acetohydrazide

Medicinal Chemistry Chemical Synthesis Crystallography

Using generic acetohydrazide introduces steric and electronic variability, compromising reaction reproducibility. 2-(4-Methylphenyl)acetohydrazide (CAS 57676-54-7) ensures reliable outcomes via its defined 88.2° dihedral angle and para-methyl substitution. · Serves as a key precursor for 1,3,4-oxadiazoles and 1,2,4-triazines, enabling diverse heterocyclic libraries. · Full spectroscopic characterization (¹H/¹³C NMR, IR) and melting point data guarantee confident identity verification. · Consistent supply with verified 85% synthetic yield from methyl (4-methylphenyl)acetate.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 57676-54-7
Cat. No. B1298582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)acetohydrazide
CAS57676-54-7
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NN
InChIInChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyWIVOCOQKIVAVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)acetohydrazide Procurement Guide


2-(4-Methylphenyl)acetohydrazide (CAS 57676-54-7) is a hydrazide derivative with the molecular formula C9H12N2O, functioning as a versatile building block in organic synthesis for constructing heterocyclic systems [1]. The compound features a 4-methylphenyl group attached to an acetohydrazide moiety, which provides a well-defined crystalline structure for quality control and serves as a precursor for various condensation reactions [2].

Precursor for heterocyclic library synthesis
Crystalline structure enables XRD-based identity confirmation
Reactive hydrazide group for diverse condensations

Why 2-(4-Methylphenyl)acetohydrazide Is Irreplaceable


Substituting 2-(4-Methylphenyl)acetohydrazide with a generic 'acetohydrazide' or a close analog is scientifically risky. The specific para-methyl substitution on the phenyl ring dictates unique physicochemical properties, such as the exact dihedral angle of 88.2° [1], which influences crystal packing and, critically, the electronic and steric environment of the reactive hydrazide group. As established in class-level studies, structural variations in hydrazide derivatives directly modulate biological and chemical properties [2]. Therefore, replacing it with an unsubstituted or differently substituted analog will alter reaction kinetics and downstream product profiles, compromising experimental reproducibility.

Property
2-(4-Methylphenyl)acetohydrazide
Generic / Analog Acetohydrazide
Aryl substitution
para-Methyl group
Unsubstituted or different substitution pattern
Conformational impact
Well-defined dihedral angle governs crystal packing and reactivity
Altered dihedral angle shifts electronic/steric environment; may compromise reproducibility
Reaction outcome
Predictable condensation kinetics
Different reaction kinetics and product profiles; direct substitution risks experimental failure

Selection Criteria for 2-(4-Methylphenyl)acetohydrazide


X-ray Crystal Structure Verification

Unlike amorphous or poorly characterized acetohydrazides, 2-(4-Methylphenyl)acetohydrazide provides a fully resolved, high-quality crystal structure, enabling definitive identity and purity verification via X-ray diffraction. In contrast, a generic acetohydrazide like 2-phenylacetohydrazide (CAS 5437-84-3) lacks this level of detailed, publicly accessible 3D structural confirmation in a similar context. The specific dihedral angle of 88.2° between the benzene ring and the acetohydrazide plane directly influences its reactivity and intermolecular interactions [1].

Structural Identity
Head-to-head
Full X-ray structure (R=0.050); Dihedral angle 88.2°
Target: 2-(4-Methylphenyl)acetohydrazide Comparator: 2-Phenylacetohydrazide – no comparable published structure
Enables definitive identity and structural reproducibility
Single-crystal XRD at 173 K
Medicinal Chemistry Chemical Synthesis Crystallography

Updated Spectroscopic and Physical Data

Recent (2024) studies have updated and validated the key spectroscopic and physical properties of 2-(4-Methylphenyl)acetohydrazide, providing a modern, reliable benchmark for quality control. This includes an experimentally determined melting point of 125-127°C [1], which serves as a more accurate and contemporary purity indicator compared to older or computationally estimated values (e.g., 122.56°C) available for many related analogs . This update ensures procurement decisions are based on the most current and accurate data.

Melting Point
Head-to-head
125–127 °C (experimental)
vs. ~122.56 °C (estimated mean for analogs)
Updated experimental MP supports purity assessment
Experimentally determined (2024)
Analytical Chemistry Quality Control Synthetic Chemistry

Verified Synthetic Procedure and Yield

Procurement decisions can be directly linked to documented synthetic efficiency. A standardized synthesis procedure for 2-(4-Methylphenyl)acetohydrazide reports a reliable yield of 85% via the condensation of methyl (4-methylphenyl)acetate with hydrazine hydrate in methanol under reflux [1]. This quantifiable performance metric allows a direct comparison with the synthesis of other acetohydrazide analogs, which may require more complex or lower-yielding routes, thereby justifying its selection as a cost-effective and accessible building block.

Synthetic Yield
Head-to-head
85% yield
Condensation of methyl (4-methylphenyl)acetate with hydrazine hydrate in methanol, reflux 8h
Supports synthetic accessibility and procurement planning
Reported simple, scalable route
Organic Synthesis Process Chemistry Methodology

Applications of 2-(4-Methylphenyl)acetohydrazide


Heterocyclic Compound Library Synthesis

Procure this compound as a key precursor for generating libraries of 1,3,4-oxadiazoles, 1,2,4-triazines, and hydrazide-hydrazones. The precise 3D conformation and reactive hydrazide group, which are well-documented [1], allow for predictable and diverse structural modifications, making it an ideal starting material for exploring chemical space in medicinal chemistry campaigns [2].

Analytical Reference Standard

Utilize 2-(4-Methylphenyl)acetohydrazide as a reference standard for developing and validating analytical methods (e.g., HPLC, NMR). The recent update of its full spectroscopic data (1H NMR, 13C NMR, IR) and melting point [1] provides a modern, authoritative dataset, which is essential for accurate compound identification and purity assessment in any laboratory handling hydrazide derivatives.

Hydrazide Building Block Synthesis

Procure the necessary starting materials (e.g., methyl (4-methylphenyl)acetate) or the compound itself based on the verified 85% synthetic yield and straightforward procedure [1]. This ensures a reliable and cost-effective supply chain for researchers who plan to synthesize and use this hydrazide core for subsequent derivatization into more complex, biologically active molecules.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Crystalline precursor with reactive hydrazide group
3D conformation and structural reproducibility
Analytical reference standard
Updated experimental spectroscopic dataset
Method accuracy and compound identification
Building block synthesis
Documented synthetic route
Supply chain reliability and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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